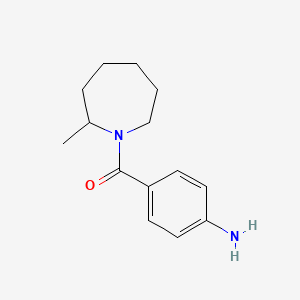![molecular formula C11H19N3O B7578197 2-methyl-N-[(2-methylpyrazol-3-yl)methyl]oxan-4-amine](/img/structure/B7578197.png)
2-methyl-N-[(2-methylpyrazol-3-yl)methyl]oxan-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-[(2-methylpyrazol-3-yl)methyl]oxan-4-amine, also known as MPPO, is a chemical compound that has recently gained attention in scientific research. This compound belongs to the oxadiazole class of compounds and is a potential candidate for various applications in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 2-methyl-N-[(2-methylpyrazol-3-yl)methyl]oxan-4-amine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-methyl-N-[(2-methylpyrazol-3-yl)methyl]oxan-4-amine has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the production of reactive oxygen species (ROS) and to protect against oxidative stress. It has also been shown to modulate the expression of certain genes and proteins that are involved in inflammation and immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-methyl-N-[(2-methylpyrazol-3-yl)methyl]oxan-4-amine in lab experiments is its wide range of biological activities. It can be used for various applications, including antimicrobial, anti-inflammatory, and anticancer studies. However, one of the limitations of using 2-methyl-N-[(2-methylpyrazol-3-yl)methyl]oxan-4-amine is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Zukünftige Richtungen
There are several future directions for research on 2-methyl-N-[(2-methylpyrazol-3-yl)methyl]oxan-4-amine. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Further studies are needed to determine its efficacy and safety in animal models and clinical trials. Another area of interest is the development of new synthesis methods for 2-methyl-N-[(2-methylpyrazol-3-yl)methyl]oxan-4-amine that are more efficient and environmentally friendly. Finally, the use of 2-methyl-N-[(2-methylpyrazol-3-yl)methyl]oxan-4-amine in combination with other drugs or therapies is an area of potential research, as it may enhance the efficacy of existing treatments.
Synthesemethoden
The synthesis of 2-methyl-N-[(2-methylpyrazol-3-yl)methyl]oxan-4-amine involves the reaction between 2-methylpyrazole-3-carboxaldehyde and 4-amino-2-methyl-1,2-oxazole in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the desired product.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-[(2-methylpyrazol-3-yl)methyl]oxan-4-amine has been found to exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. It has also been investigated for its potential use as an anticancer agent. 2-methyl-N-[(2-methylpyrazol-3-yl)methyl]oxan-4-amine has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo.
Eigenschaften
IUPAC Name |
2-methyl-N-[(2-methylpyrazol-3-yl)methyl]oxan-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-9-7-10(4-6-15-9)12-8-11-3-5-13-14(11)2/h3,5,9-10,12H,4,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWOUURLVRSKOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCO1)NCC2=CC=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)tetrahydro-2H-pyran-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-[2-(methylamino)ethyl]-2,3-dihydro-1H-indene-5-sulfonamide](/img/structure/B7578123.png)

![[3-(aminomethyl)pyrrolidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B7578157.png)

![4-[(2,4,6-Trimethylphenyl)sulfonylamino]pentanoic acid](/img/structure/B7578173.png)
![4-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]pentanoic acid](/img/structure/B7578179.png)


![4-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]pentanoic acid](/img/structure/B7578201.png)
![4-[(5-Phenyl-1,2-oxazole-3-carbonyl)amino]pentanoic acid](/img/structure/B7578204.png)
![4-[[2-[(3-Chlorophenyl)methylsulfanyl]acetyl]amino]pentanoic acid](/img/structure/B7578205.png)
![2-[(3-Methyl-4-nitrophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578213.png)
![2-[(2-Methoxy-4-nitrophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578219.png)
![2-[(4-Chloro-2-nitrophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578227.png)